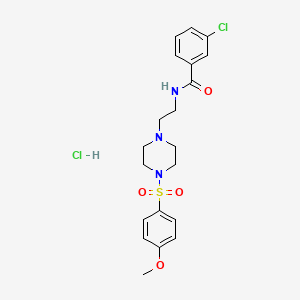

3-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzamide core substituted with a chloro group and a piperazine ring, which is further functionalized with a methoxyphenylsulfonyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine to form 4-((4-methoxyphenyl)sulfonyl)piperazine.

Alkylation: The intermediate is then alkylated with 2-chloroethylamine to introduce the ethyl linker.

Amidation: The resulting product undergoes amidation with 3-chlorobenzoyl chloride to form the final benzamide structure.

Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize reaction conditions and minimize impurities.

Analyse Des Réactions Chimiques

Types of Reactions

Substitution Reactions: The chloro group on the benzamide ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

Substitution: Derivatives with various substituents replacing the chloro group.

Oxidation: Hydroxylated or demethylated products.

Reduction: Reduced forms of the methoxy group.

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 3-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is used to study the interactions of sulfonyl-containing compounds with biological macromolecules. It can act as a probe to investigate enzyme inhibition and receptor binding.

Medicine

Medically, this compound is explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug development in areas such as oncology and neurology.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and pharmaceuticals. Its stability and solubility properties make it suitable for various applications, including as an intermediate in the production of active pharmaceutical ingredients.

Mécanisme D'action

The mechanism of action of 3-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. These interactions can affect various cellular pathways, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide: Similar structure but lacks the sulfonyl group, affecting its biological activity.

3-chloro-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide: Similar but without the sulfonyl group, leading to different chemical properties and reactivity.

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-chlorobenzamide: Similar but with different positioning of the methoxy and chloro groups, affecting its interaction with biological targets.

Uniqueness

The presence of the sulfonyl group in 3-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride provides unique chemical and biological properties. This group enhances its ability to form strong interactions with biological molecules, potentially leading to higher efficacy as a therapeutic agent.

This compound’s unique combination of functional groups makes it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.

Activité Biologique

3-chloro-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride, a complex organic compound, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, molecular interactions, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C18H21ClN4O3S

- Molecular Weight : 396.9 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)N(C)C

Structural Features

The compound features several key structural components:

- Piperazine Ring : Contributes to the biological activity through its ability to interact with various receptors.

- Sulfonyl Group : Enhances solubility and biological activity.

- Methoxyphenyl Substituent : May influence the binding affinity to specific targets.

Pharmacological Effects

Research indicates that this compound exhibits significant biological activities:

-

Dopamine D4 Receptor Modulation :

- The compound acts as a selective ligand for dopamine D4 receptors, which are implicated in various neuropsychiatric disorders.

- Studies have shown that it can modulate receptor activity, potentially offering therapeutic benefits for conditions like schizophrenia and ADHD .

- Inhibition of Acetylcholinesterase :

- Antitumor Activity :

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Receptor Binding : The unique structural features allow for high-affinity binding to dopamine D4 receptors and possibly other neurotransmitter systems.

- Enzyme Inhibition : The sulfonyl and piperazine moieties may facilitate interactions with active sites of enzymes like acetylcholinesterase .

Study 1: Dopamine D4 Receptor Interaction

In a study examining the binding affinity of various compounds to dopamine D4 receptors, this compound showed a significant reduction in receptor activity at nanomolar concentrations, indicating its potential as a therapeutic agent for disorders involving dopaminergic dysregulation .

Study 2: Acetylcholinesterase Inhibition

A virtual screening study identified several piperazine derivatives as potent inhibitors of acetylcholinesterase. The compound demonstrated competitive inhibition with an IC50 value significantly lower than that of traditional inhibitors, suggesting its potential utility in treating Alzheimer's disease .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Chloro-N-(3-methoxyphenyl)benzamide | Structure | Moderate antitumor activity |

| N-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide | Structure | Selective dopamine D4 receptor ligand |

| 3-Acetoxy-2-methyl-N-(phenyl)benzamide | Structure | Antitumor effects observed |

Propriétés

IUPAC Name |

3-chloro-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S.ClH/c1-28-18-5-7-19(8-6-18)29(26,27)24-13-11-23(12-14-24)10-9-22-20(25)16-3-2-4-17(21)15-16;/h2-8,15H,9-14H2,1H3,(H,22,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJLMFOFGJTDSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.